Bienvenue dans la boutique en ligne BenchChem!

Cdk4 Inhibitor

CDK4 inhibition Kinase assay Enzymatic potency

CAS 546102-60-7 is a cell-permeable, indolocarbazole-based CDK4 inhibitor with a distinct selectivity profile that precludes direct substitution with clinical CDK4/6 agents (palbociclib, ribociclib, abemaciclib). Its moderate CDK4 potency (IC50=76 nM) and graded off-target activity (CDK2 IC50=520 nM) enable dose-response studies with a dynamic range unattainable with highly potent clinical inhibitors. At 0.5-1 µM, it engages both CDK4 and CDK2 for dual-inhibition experiments. Validated for TRAIL sensitization in pancreatic cancer models and G1 arrest assays. For researchers requiring mechanistic dissection of cell cycle regulation rather than therapeutic equivalence.

Molecular Formula C20H10BrN3O2
Molecular Weight 404.2 g/mol
CAS No. 546102-60-7
Cat. No. B057694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCdk4 Inhibitor
CAS546102-60-7
Synonyms2-Bromo-12,13-dihydro-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione; 
Molecular FormulaC20H10BrN3O2
Molecular Weight404.2 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C4C(=C5C6=C(C=C(C=C6)Br)NC5=C3N2)C(=O)NC4=O
InChIInChI=1S/C20H10BrN3O2/c21-8-5-6-10-12(7-8)23-18-14(10)16-15(19(25)24-20(16)26)13-9-3-1-2-4-11(9)22-17(13)18/h1-7,22-23H,(H,24,25,26)
InChIKeyNMFKDDRQSNVETB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥90%A crystalline solid

Cdk4 Inhibitor (CAS 546102-60-7) – Selective Cyclin-Dependent Kinase 4 Inhibitor for Cell Cycle Research


The Cdk4 Inhibitor (CAS 546102-60-7), also referred to as CDK4/6-IN-18 or Example 2BrIC, is a cell-permeable, asymmetrical indolocarbazole derivative that functions as a potent, reversible, and ATP-competitive inhibitor of the cyclin D1/CDK4 complex . It is widely employed in oncology research to investigate G1-phase cell cycle arrest mechanisms and tumor cell proliferation suppression [1].

Why Cdk4 Inhibitor (CAS 546102-60-7) Cannot Be Substituted with Palbociclib, Ribociclib, or Abemaciclib


Despite belonging to the broader CDK4/6 inhibitor class, CAS 546102-60-7 exhibits a unique selectivity profile and a distinctive chemical scaffold that preclude its direct interchangeability with clinically approved CDK4/6 inhibitors. While palbociclib, ribociclib, and abemaciclib are orally bioavailable therapeutics with balanced CDK4/CDK6 inhibition, CAS 546102-60-7 is an indolocarbazole-based tool compound with a distinct potency gradient across CDK family members . Its differential activity against off-target CDKs (e.g., CDK2, CDK1) and its distinct physicochemical properties mandate careful experimental design rather than assuming functional equivalence . Substitution without empirical validation can lead to misinterpretation of cell cycle regulation mechanisms.

Quantitative Differentiation Evidence for Cdk4 Inhibitor (CAS 546102-60-7) Against CDK4/6 Inhibitor Comparators


Enzymatic IC50 Comparison: CDK4/Cyclin D1 Inhibition Potency

CAS 546102-60-7 inhibits CDK4/cyclin D1 with an IC50 of 76 nM in cell-free kinase assays . In comparison, palbociclib inhibits CDK4/cyclin D1 with an IC50 of 11 nM, ribociclib with 10 nM, and abemaciclib with 2 nM [1]. This represents a 7- to 38-fold difference in biochemical potency, indicating that CAS 546102-60-7 is a less potent enzymatic inhibitor than clinically approved CDK4/6 inhibitors.

CDK4 inhibition Kinase assay Enzymatic potency

Selectivity Window: Differential Activity Against CDK2

CAS 546102-60-7 exhibits a 6.8-fold selectivity window for CDK4 over CDK2 (IC50 = 520 nM for CDK2/cyclin E) . In contrast, palbociclib demonstrates >909-fold selectivity for CDK4 over CDK2 (IC50 >10,000 nM), ribociclib exhibits >5,000-fold selectivity, and abemaciclib shows >250-fold selectivity [1]. The narrower selectivity window of CAS 546102-60-7 indicates potential for CDK2 engagement at higher concentrations, which may confound CDK4-specific phenotypic interpretation.

Kinase selectivity CDK2 Off-target activity

Cellular Antiproliferative Activity in Tumor Cell Lines

CAS 546102-60-7 inhibits tumor cell growth in HCT-116 (colorectal carcinoma) and NCI-H460 (non-small cell lung carcinoma) cell lines with IC50 values < 3.0 µM . By comparison, palbociclib exhibits antiproliferative IC50 values ranging from 30 nM to 72 nM in CDK4-dependent breast cancer cell lines (e.g., MCF-7, CAMA-1) [1]. The approximately 40- to 100-fold difference in cellular potency reflects both the lower biochemical potency of CAS 546102-60-7 and potential differences in cellular permeability and target engagement.

Antiproliferative Cell viability Tumor cell lines

Chemical Scaffold Differentiation: Indolocarbazole vs. Pyridopyrimidine

CAS 546102-60-7 features an indolocarbazole core structure , whereas palbociclib, ribociclib, and abemaciclib are built on pyridopyrimidine, pyrrolopyrimidine, and benzimidazole scaffolds, respectively [1]. This structural divergence results in distinct physicochemical properties, including a higher calculated LogP (cLogP) of 4.6 for the indolocarbazole scaffold compared to 2.3-2.7 for ribociclib and palbociclib [2]. The increased lipophilicity of CAS 546102-60-7 may influence cellular permeability and subcellular distribution patterns.

Chemical scaffold Indolocarbazole Tool compound

Application in TRAIL-Sensitization and Apoptosis Studies

CAS 546102-60-7 has been validated in pancreatic ductal adenocarcinoma models, where it induces G1-phase cell cycle arrest and sensitizes tumor cells to TRAIL-induced apoptosis via downregulation of survivin [1]. This specific application context differentiates CAS 546102-60-7 from clinical CDK4/6 inhibitors, which are predominantly characterized in hormone receptor-positive breast cancer models [2]. The compound's efficacy in pancreatic cancer models provides a rationale for its selection in apoptosis-focused research programs.

TRAIL Apoptosis Pancreatic cancer

Optimal Research Applications for Cdk4 Inhibitor (CAS 546102-60-7) Based on Quantitative Differentiation


Mechanistic Studies of G1-Phase Cell Cycle Arrest in CDK4-Dependent Tumor Models

The moderate CDK4 inhibitory potency (IC50 = 76 nM) of CAS 546102-60-7, combined with its measurable off-target activity against CDK2 (IC50 = 520 nM), makes it suitable for dose-response studies exploring the transition from partial to complete CDK4 inhibition . Researchers can titrate concentrations to achieve graded Rb phosphorylation suppression without immediate saturation of the target [1]. This contrasts with palbociclib (IC50 = 11 nM), which achieves near-complete inhibition at low nanomolar concentrations and provides less dynamic range for mechanistic dissection.

Apoptosis Sensitization Screens in TRAIL-Resistant Cancers

Validated in peer-reviewed literature for TRAIL sensitization in pancreatic ductal adenocarcinoma models, CAS 546102-60-7 offers a pre-optimized tool for apoptosis combination studies . The compound's ability to downregulate survivin and enhance TRAIL-induced apoptosis provides a defined mechanistic pathway for experimental interrogation [1]. Procurement for this application is supported by published protocols and expected cellular IC50 ranges (< 3.0 µM in HCT-116 and NCI-H460 cells).

Dual CDK4/CDK2 Inhibition Studies Requiring Balanced Potency

For experimental designs requiring simultaneous inhibition of CDK4 and CDK2, CAS 546102-60-7 provides a more balanced potency profile (CDK4 IC50 = 76 nM; CDK2 IC50 = 520 nM) compared to clinical CDK4/6 inhibitors, which exhibit >900-fold selectivity for CDK4 over CDK2 . At concentrations of 0.5-1 µM, CAS 546102-60-7 can engage both kinases, enabling studies of dual inhibition effects on cell cycle progression that are not feasible with highly selective agents [1].

Chemical Biology Studies Leveraging Indolocarbazole Scaffold Properties

The indolocarbazole core of CAS 546102-60-7 confers distinct physicochemical properties (cLogP ≈ 4.6) that differ from the pyridopyrimidine scaffolds of clinical CDK4/6 inhibitors . This scaffold divergence may be exploited in chemical biology applications where differential cellular permeability, subcellular localization, or off-target binding profiles are under investigation [1]. Users should confirm solubility and formulation compatibility with their specific assay conditions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cdk4 Inhibitor

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.